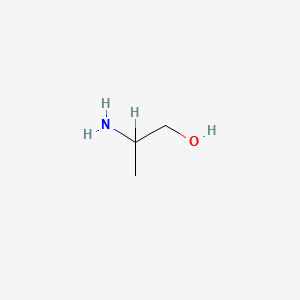

DL-Alaninol

Description

2-aminopropanol is a natural product found in Murraya koenigii and Murraya paniculata with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-aminopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865762 | |

| Record name | 2-Amino-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-propanolamine appears as a colorless to pale yellow liquid with a fishy odor. Moderately toxic by ingestion and skin contact. A severe skin irritant. Combustible. The compound contains both the amine group -NH2 and the alcohol group -OH and so has some properties of both. Floats and mixes with water. (USCG, 1999), Colorless to light yellow liquid with a fishy odor; [CAMEO] Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-1-propanol, DL- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

311 to 317 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

145 °F (USCG, 1999) | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.943 at 68 °F (dl mixture) (USCG, 1999) - Less dense than water; will float | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6168-72-5, 78-91-1 | |

| Record name | 2-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-2-Amino-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6168-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006168725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPROPANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8V71RA4B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of DL-Alaninol

Introduction: The Versatility of a Chiral Building Block

DL-Alaninol, a racemic mixture of (R)- and (S)-2-aminopropan-1-ol, is a fundamental chiral amino alcohol that serves as a crucial building block in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and various specialty chemicals.[2][3] Understanding the core physical and chemical properties of this compound is paramount for its effective handling, application in synthesis, and the development of robust, scalable chemical processes. This guide provides a comprehensive overview of these properties, grounded in established scientific data and practical experimental considerations.

Core Physicochemical Properties of this compound

The utility of a chemical reagent in a laboratory or industrial setting is fundamentally dictated by its physical and chemical characteristics. These properties influence everything from storage and handling to reaction setup and purification. The key physicochemical data for this compound are summarized below.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 6168-72-5 | [2][4] |

| Molecular Formula | C₃H₉NO | [4][5] |

| Molecular Weight | 75.11 g/mol | [2][5] |

| IUPAC Name | (±)-2-Aminopropan-1-ol | [1] |

| Appearance | Clear, colorless to light yellow viscous liquid | [2] |

| Melting Point | 8 °C | [5][6] |

| Boiling Point | 173-176 °C (at 760 mmHg) 72-73 °C (at 11 mmHg) | [3],[2][5] |

| Density | 0.943 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.450 | [2][3] |

| Flash Point | 83 °C (181.4 °F) - closed cup | [7][8] |

| pKa | 9.469 (+1) at 25 °C | [2][6] |

| Water Solubility | Very soluble | [2] |

| Solubility in Organics | Soluble in ether and alcohol; slightly soluble in chloroform and methanol. | [2][8] |

| Optical Activity ([α]/D) | +1.0° to -1.0° | [2][6] |

Significance of Core Properties in Application

-

Low Melting Point & Liquid State: With a melting point of 8°C, this compound exists as a viscous liquid under standard laboratory conditions, simplifying handling and transfer operations as it does not require heating to melt.[5][6]

-

High Boiling Point & Reduced Pressure Distillation: Its high atmospheric boiling point indicates low volatility but also susceptibility to thermal degradation.[3] Therefore, purification is best achieved via vacuum distillation, as indicated by the significantly lower boiling point at 11 mmHg.[2][5]

-

Solubility Profile: High water solubility is a critical characteristic, influencing its use in aqueous reaction media and dictating extraction procedures.[2] Its miscibility with alcohols makes it suitable for a range of common organic solvents used in synthesis.[8]

-

Basicity (pKa): The pKa of 9.469 reveals that this compound is a moderately strong base, comparable to other simple amines.[2][6] This basicity is a key chemical handle for reactions, such as acid-base extractions for purification or its use as a basic catalyst or scavenger.

-

Hygroscopic & Air Sensitive Nature: this compound is known to be hygroscopic and sensitive to air.[2] This necessitates storage under an inert atmosphere (e.g., nitrogen or argon) and in sealed containers to prevent water absorption and potential degradation through oxidation or reaction with atmospheric CO₂.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of chemical identification and quality control. The following data provide a reference fingerprint for the verification of this compound.

Molecular Structure of this compound

Caption: Molecular structure of 2-Aminopropan-1-ol.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environment within the molecule. For this compound (in CDCl₃), the expected signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.05 | Doublet (d) | 3H | Methyl protons (-CH₃) |

| ~2.5-3.0 | Multiplet (m) | 1H | Methine proton (-CH) |

| ~3.2-3.6 | Multiplet (m) | 2H | Methylene protons (-CH₂) |

| ~2.0-2.6 | Broad Singlet | 3H | Amine (-NH₂) and Hydroxyl (-OH) protons |

Causality: The methyl group appears as a doublet due to coupling with the single adjacent methine proton. The methine and methylene protons form a complex multiplet system due to mutual coupling. The amine and hydroxyl protons are often broad and may exchange with trace water in the solvent, making their exact shift and multiplicity variable.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum distinguishes the unique carbon atoms in the structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~18-22 | Methyl carbon (-CH₃) |

| ~50-55 | Methine carbon (-CH) |

| ~65-70 | Methylene carbon (-CH₂OH) |

Causality: The chemical shifts are determined by the local electronic environment. The carbon attached to the electronegative oxygen atom (C-OH) is the most deshielded and appears furthest downfield. The methyl carbon is the most shielded and appears furthest upfield.[2]

FT-IR Spectroscopy

Infrared spectroscopy is invaluable for identifying key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H and N-H stretching vibrations |

| 2850-2970 | Medium-Strong | C-H (aliphatic) stretching |

| ~1590 | Medium | N-H bending (scissoring) |

| ~1460 | Medium | C-H bending |

| ~1050 | Strong | C-O stretching (primary alcohol) |

Causality: The broadness of the O-H/N-H band is characteristic and results from hydrogen bonding. The strong C-O stretch is a definitive indicator of the alcohol functional group.[9]

Chemical Reactivity and Stability

This compound's reactivity is dominated by its nucleophilic amine and alcohol functional groups, as well as its basicity.

-

Basicity: As a base, it readily reacts with acids in exothermic neutralization reactions to form the corresponding ammonium salts.[2] This is a primary consideration for its use in synthesis and purification.

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and anhydrides, with which it can react vigorously.[10] It may also be incompatible with isocyanates, peroxides, and halogenated organics.

-

Stability and Storage: this compound is air-sensitive and hygroscopic.[2][10] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) and kept in a cool, dry place to prevent degradation.[10]

Illustrative Reaction: Acid-Base Neutralization

Caption: Reaction of this compound with an acid to form a salt.

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness in research, protocols must be robust and reproducible. The following sections detail methods for determining key properties of this compound.

Workflow for Physicochemical Characterization

Caption: A logical workflow for the complete characterization of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

-

Rationale: The melting point is a crucial indicator of purity. For a pure compound, the melting range is sharp (typically <1°C). Impurities depress and broaden the melting range. Given this compound's hygroscopic nature and low melting point, special care is required.[4]

-

Methodology:

-

Sample Preparation: Under an inert, dry atmosphere (e.g., in a glovebox), load a small amount of this compound into a glass capillary tube. The sample should be packed to a height of 2-3 mm.

-

Sealing (Critical Step): Due to its hygroscopicity, the open end of the capillary tube must be sealed.[4] This is achieved by carefully heating the open end in the flame of a micro-burner until the glass melts and forms a seal. Allow it to cool completely. This prevents the absorption of atmospheric moisture during the measurement, which would otherwise depress the melting point.

-

Apparatus Setup: Place the sealed capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a rough estimate.[11]

-

Accurate Measurement: Allow the apparatus to cool to at least 10°C below the estimated melting point. Begin heating at a slow, controlled rate (1-2°C/min).

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For pure this compound, this range should be very narrow around 8°C.

-

Protocol 2: Qualitative Solubility Assessment

-

Rationale: Understanding solubility is critical for selecting appropriate solvents for reactions, extractions, and purifications. This protocol provides a systematic way to screen solubility in key solvent classes.

-

Methodology:

-

Preparation: Arrange a series of small, labeled test tubes.

-

Sample Addition: To each test tube, add approximately 20-30 mg of this compound.

-

Solvent Addition: To the tubes, add 1 mL of the following solvents, one per tube:

-

Water (Polar, Protic)

-

Methanol (Polar, Protic)

-

Ethanol (Polar, Protic)

-

Diethyl Ether (Nonpolar, Aprotic)

-

Toluene (Nonpolar, Aprotic)

-

5% aq. HCl (Acidic)

-

5% aq. NaOH (Basic)

-

-

Observation: Vigorously shake or vortex each tube for 30-60 seconds. Observe if the sample dissolves completely.

-

Classification:

-

Soluble: The entire sample dissolves to form a clear, homogenous solution.

-

Partially Soluble: Some of the sample dissolves, but solid remains.

-

Insoluble: The sample does not appear to dissolve at all.

-

-

Interpretation: this compound is expected to be fully soluble in water, alcohols, and 5% aq. HCl (due to salt formation).[2][12] Its solubility in nonpolar solvents like toluene is expected to be low. This profile confirms its polar, basic nature.

-

Conclusion

This compound is a foundational reagent whose utility is directly linked to its distinct physicochemical properties. Its liquid state at room temperature, high polarity, and defined basicity are key attributes that dictate its application. Proper handling, including storage under inert conditions to mitigate its hygroscopic and air-sensitive nature, is essential for maintaining its purity and reactivity. The spectroscopic and analytical protocols outlined in this guide provide a robust framework for researchers and developers to verify the identity, purity, and characteristics of this compound, ensuring its successful integration into complex synthetic workflows.

References

-

AECOCHEM: this compound CAS 6168-72-5. [Online]. Available: [Link]

-

Ottokemi: this compound, 98% 6168-72-5 India. [Online]. Available: [Link]

-

Experiment 1 Determination of Solubility Class. [Online]. Available: [Link]

-

University of Calgary: Melting point determination. [Online]. Available: [Link]

-

PubChem: L-Alaninol. [Online]. Available: [Link]

-

Westlab Canada: Measuring the Melting Point. [Online]. Available: [Link]

-

University of Wisconsin-Stout: Experiment 1 - Melting Points. [Online]. Available: [Link]

-

Wikipedia: Alaninol. [Online]. Available: [Link]

-

ResearchGate: The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes. [Online]. Available: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. L-Alaninol(2749-11-3) 13C NMR [m.chemicalbook.com]

- 3. L-Alaninol(2749-11-3) 1H NMR spectrum [chemicalbook.com]

- 4. thinksrs.com [thinksrs.com]

- 5. L-Alaninol | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DL-Alanine(302-72-7) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. azooptics.com [azooptics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Structure and Stereochemistry of DL-Alaninol

Introduction

DL-Alaninol, a racemic mixture of (S)- and (R)-2-aminopropan-1-ol, serves as a foundational entity in the realm of stereoselective chemistry. While the racemic form itself has applications, its true value is realized upon resolution into its constituent enantiomers.[1][2] L-Alaninol, or (S)-2-amino-1-propanol, is a particularly valuable chiral building block derived from the natural amino acid L-alanine.[3][4] Its bifunctional nature, possessing both a primary amine and a primary alcohol on a chiral scaffold, makes it an indispensable precursor for a multitude of applications, from chiral auxiliaries and ligands in asymmetric catalysis to key intermediates in the synthesis of complex pharmaceuticals.[3][5]

This guide provides a comprehensive technical overview of this compound, delving into its core molecular structure, the principles of its stereochemistry, common synthetic and resolution methodologies, and the critical applications of its enantiomerically pure forms that drive innovation in drug development and fine chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound is an organic compound classified as an amino alcohol.[6] The structure features a three-carbon backbone with a primary amine group (-NH₂) attached to the second carbon (C2) and a primary hydroxyl group (-OH) attached to the first carbon (C1). The C2 carbon is a stereocenter, giving rise to the molecule's chirality.[3]

The properties of the racemic mixture differ slightly from its individual enantiomers, most notably in melting point and optical activity.

| Property | This compound (Racemate) | L-Alaninol ((S)-enantiomer) | D-Alaninol ((R)-enantiomer) | Reference(s) |

| CAS Number | 6168-72-5 | 2749-11-3 | 35320-23-1 | [6][7] |

| Molecular Formula | C₃H₉NO | C₃H₉NO | C₃H₉NO | [6][7][8] |

| Molecular Weight | 75.11 g/mol | 75.11 g/mol | 75.11 g/mol | [6][7] |

| Appearance | Liquid or colorless solid | Colorless to light yellow liquid | Not specified | [4][9] |

| Melting Point | 96 °C | -2 °C | Not specified | [4][6] |

| Boiling Point | 173-176 °C | 72-73 °C at 11 mmHg | Not specified | [4][8] |

| Density | 0.943 g/mL at 25 °C | 0.965 g/mL at 25 °C | Not specified | [4][8] |

| Optical Rotation | [α]/D: +1.0 to −1.0° | [α]D/25: +17.5 ± 0.5º (Neat) | Not specified | [4] |

The Stereochemistry of Alaninol

The defining feature of alaninol is the chiral center at the C2 position, which is bonded to four different groups: a methyl group (-CH₃), a hydrogen atom (-H), an aminomethyl group (-CH₂OH), and an amino group (-NH₂). This arrangement means that alaninol exists as a pair of non-superimposable mirror images known as enantiomers.

-

(S)-2-Amino-1-propanol (L-Alaninol): This enantiomer is configurationally related to the naturally occurring amino acid L-alanine.

-

(R)-2-Amino-1-propanol (D-Alaninol): This is the mirror image of L-Alaninol.

This compound is a 1:1 mixture of these two enantiomers. Because the equal and opposite optical rotations of the (S) and (R) forms cancel each other out, the racemic mixture is optically inactive. The separation of these enantiomers, a process known as chiral resolution, is paramount for most of its advanced applications.[1][2]

Caption: General workflow for the synthesis of this compound from DL-Alanine.

Resolution of this compound

Obtaining enantiomerically pure alaninol is crucial for its use in asymmetric synthesis. The process of separating the (R)- and (S)-enantiomers from the racemic mixture is known as resolution. [1] Methodology: Diastereomeric Salt Formation

A prevalent and classical method for resolution is chemical resolution via the formation of diastereomeric salts. [1]This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.

Workflow and Rationale:

-

Resolving Agent Selection: A chiral resolving agent, typically a chiral carboxylic acid like L-tartaric acid, is chosen. [1]The acidic resolving agent will react with the basic amine group of this compound.

-

Salt Formation: The racemic this compound is reacted with one enantiomer of the chiral acid. This reaction produces a pair of diastereomeric salts: [(S)-Alaninol / (L)-Tartrate] and [(R)-Alaninol / (L)-Tartrate].

-

Separation: These two diastereomeric salts possess different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. [1]This process is often an empirical one, requiring screening of various solvents.

-

Isolation and Liberation: The crystallized diastereomer is separated by filtration. The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free, enantiomerically enriched alaninol. The resolving agent can often be recovered and reused. [10]

Caption: Resolution of this compound via diastereomeric salt formation.

Other advanced resolution techniques include enzymatic resolution, which utilizes enzymes that selectively acylate or hydrolyze one enantiomer, and chiral chromatography. [2][11][12]

Applications in Asymmetric Synthesis and Drug Development

The utility of this compound is almost exclusively realized through its enantiopure forms, particularly L-Alaninol, which serves as a versatile chiral building block.

-

Precursor to Chiral Auxiliaries: L-Alaninol is a key starting material for synthesizing highly effective chiral auxiliaries, such as oxazolidinones (e.g., Evans auxiliaries). [13][14]These auxiliaries are temporarily attached to a substrate molecule to direct the stereochemical outcome of a reaction, after which they can be cleanly removed. This strategy provides excellent stereocontrol in critical carbon-carbon bond-forming reactions like asymmetric aldol and alkylation reactions. [13][14]

-

Synthesis of Chiral Ligands: The amino alcohol functionality of L-Alaninol makes it an ideal precursor for chiral ligands used in asymmetric catalysis. [3]It is frequently used to prepare oxazoline-containing ligands (e.g., BOX and PyBOX ligands), which are instrumental in achieving high enantioselectivity in a variety of metal-catalyzed reactions. [8][9]

-

Pharmaceutical Intermediates: L-Alaninol is a recognized building block in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the preparation of drugs such as the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib, which is used to treat certain types of melanoma. [15]

-

Biological Research: L-Alaninol has demonstrated antiproliferative effects in studies on B16 melanoma cells, indicating potential for further investigation in pharmaceutical research and drug discovery. [8][9][15]

Conclusion

This compound represents a classic example of a racemic compound whose value is unlocked through an understanding of its stereochemistry and the application of resolution techniques. While the synthesis from racemic alanine is straightforward, the separation into its (S) and (R) enantiomers is the critical step that transforms it into a high-value tool for chemists. The resulting enantiopure alaninols, especially L-Alaninol, are indispensable precursors for the chiral auxiliaries, ligands, and pharmaceutical intermediates that enable the precise, stereocontrolled synthesis of complex molecules. This foundational role ensures that alaninol will remain a vital component in the toolkit of researchers and professionals in drug development and organic synthesis.

References

- Benchchem. (n.d.). L-Alaninol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols. Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective.

- Benchchem. (n.d.). L-Alaninol | 2749-11-3. Benchchem.

- Sigma-Aldrich. (n.d.). This compound 98 6168-72-5. Sigma-Aldrich.

- Wikipedia. (n.d.). Alaninol. Wikipedia.

- BOC Sciences. (2024, October 21). The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications. BOC Sciences.

- ChemicalBook. (n.d.). This compound(6168-72-5) 1H NMR spectrum. ChemicalBook.

- Benchchem. (n.d.). A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. 3-Cyclohexyl-L-alaninol in Asymmetric Synthesis. Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Alaninol: Essential Amino Alcohol for Catalysis and Pharmaceutical Development.

- Biosynth. (n.d.). L-Alaninol | 2749-11-3 | FA47601. Biosynth.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 6168-72-5. Santa Cruz Biotechnology.

- Chem-Impex. (n.d.). L-Alaninol. Chem-Impex.

- Sigma-Aldrich. (n.d.). This compound 98 6168-72-5. Sigma-Aldrich.

- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids. Google Patents.

- Benchchem. (n.d.). L-Alaninol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- Journal of the Agricultural Chemical Society of Japan. (1957). Resolution of L- and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase.

- Wikipedia. (n.d.). Chiral resolution. Wikipedia.

- BOC Sciences. (n.d.). CAS 6168-72-5 this compound. BOC Sciences.

- Chemsrc. (2025, August 27). This compound | CAS#:6168-72-5. Chemsrc.

- Journal of Industrial Microbiology & Biotechnology. (2011, May 18). Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase.

- Dalal Institute. (n.d.). Methods of Resolution. Dalal Institute.

- Organic Syntheses. (n.d.). dl-ALANINE. Organic Syntheses Procedure.

- Google Patents. (n.d.). JPH06199747A - Production of l-alaninol. Google Patents.

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Alaninol - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

A Technical Guide to the Discovery and First Synthesis of DL-Alaninol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Genesis of a Chiral Building Block

DL-Alaninol, the racemic amino alcohol derived from alanine, represents a foundational chiral building block in synthetic organic chemistry. Its journey from a derivative of one of the simplest amino acids to a key intermediate in complex molecular architectures underscores a pivotal era in the exploration of amino acid chemistry. This guide provides an in-depth examination of the historical context of its discovery and the seminal methods developed for its first synthesis, offering field-proven insights for today's researchers.

Part 1: The Discovery of this compound: An Extension of Amino Acid Chemistry

The discovery of this compound is intrinsically linked to the broader investigation of amino acids and their chemical transformations. Following the first synthesis of alanine by Adolph Strecker in 1850, the late 19th and early 20th centuries saw a surge in the exploration of amino acid reactivity[1]. The focus was initially on understanding their role in proteins, but soon expanded to their potential as versatile starting materials for organic synthesis.

The conceptual leap from an amino acid to an amino alcohol was a logical progression, driven by the desire to create novel structures with potential biological activity and to expand the toolbox of chiral synthons. The reduction of the carboxylic acid functional group, a hallmark of amino acids, to a primary alcohol offered a pathway to a new class of compounds: the amino alcohols.

While a single, definitive "discovery" of this compound is not prominently documented, the pioneering work in the reduction of amino acid esters laid the crucial groundwork. A significant milestone in this field is the work of Karrer and his colleagues in the late 1940s, who systematically investigated the reduction of amino acid esters to their corresponding amino alcohols. This body of work is considered a cornerstone in the practical synthesis of compounds like alaninol.

Part 2: The First Synthesis of this compound: A Tale of Two Reductions

The earliest successful and practical syntheses of this compound were achieved through the chemical reduction of DL-alanine or its simple ester derivatives. Two powerful reducing agents of the time, Lithium Aluminum Hydride (LAH) and Sodium Borohydride, proved to be the most effective, each with its own set of advantages and mechanistic nuances.

The Lithium Aluminum Hydride (LAH) Approach: A Powerful and Direct Reduction

Lithium aluminum hydride (LiAlH₄) emerged as a potent reducing agent capable of directly converting a carboxylic acid to a primary alcohol. This made it an ideal candidate for the direct synthesis of this compound from DL-alanine.

Causality Behind Experimental Choices:

-

Direct Reduction: The primary advantage of LAH is its ability to reduce the carboxylic acid of alanine directly, bypassing the need for a prior esterification step. This streamlines the synthetic route.

-

Anhydrous Conditions: LAH reacts violently with protic solvents like water. Therefore, the reaction must be conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to prevent quenching of the reagent and ensure safety.

-

Exothermic Reaction: The reaction is highly exothermic. The slow, portion-wise addition of the amino acid to the LAH suspension at a reduced temperature (e.g., in an ice bath) is crucial to control the reaction rate and prevent dangerous temperature spikes.

-

Workup Procedure: A careful aqueous workup is required to quench any unreacted LAH and to hydrolyze the resulting aluminum alkoxide complex to liberate the alaninol. A common and effective method is the Fieser workup, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to produce a granular, easily filterable aluminum salt precipitate.

Experimental Protocol: Synthesis of this compound via LAH Reduction of DL-Alanine

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Alanine: The flask is cooled in an ice-water bath. DL-Alanine (1.0 equivalent) is added portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours to ensure complete conversion.

-

Workup: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water (in mL, equal to the mass of LAH in g), followed by the addition of 15% aqueous sodium hydroxide solution (in mL, equal to the mass of LAH in g), and finally, more water (in mL, 3 times the mass of LAH in g).

-

Isolation: The resulting white precipitate of aluminum salts is removed by filtration. The filter cake is washed with additional THF.

-

Purification: The combined filtrate and washings are concentrated under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation.

Workflow for LAH Reduction of DL-Alanine

Caption: Workflow for the synthesis of this compound via LAH reduction.

The Sodium Borohydride (NaBH₄) Method: A Milder Alternative via an Ester Intermediate

Sodium borohydride (NaBH₄) is a milder reducing agent than LAH and does not typically reduce carboxylic acids. Therefore, for the synthesis of this compound using NaBH₄, DL-alanine must first be converted to an ester, most commonly the methyl or ethyl ester. The ester is then reduced to the amino alcohol.

Causality Behind Experimental Choices:

-

Esterification: The initial esterification of DL-alanine serves two purposes: it activates the carbonyl group towards reduction by NaBH₄ and it protects the carboxylic acid from unwanted side reactions. This is typically achieved by reacting alanine with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.

-

Choice of Reducing Agent: Sodium borohydride is a safer and more manageable reagent than LAH, as it is stable in protic solvents like alcohols and water. This simplifies the experimental setup and workup.

-

Solvent System: The reduction is often carried out in a protic solvent such as ethanol or a mixture of ethanol and water, in which both the alaninate ester and NaBH₄ are soluble.

-

Control of pH: Maintaining a controlled pH during the reaction is important to prevent hydrolysis of the ester starting material.

Experimental Protocol: Synthesis of this compound via NaBH₄ Reduction of DL-Alanine Ethyl Ester Hydrochloride

-

Esterification (Example): DL-Alanine (1.0 equivalent) is suspended in ethanol. The mixture is cooled in an ice bath, and thionyl chloride (1.2 equivalents) is added dropwise. The reaction is then stirred at room temperature until the alanine dissolves, and then refluxed for 2-4 hours. The solvent is removed under reduced pressure to yield DL-alanine ethyl ester hydrochloride as a white solid.

-

Reaction Setup: A solution of DL-alanine ethyl ester hydrochloride (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: The flask is cooled in an ice-water bath. Sodium borohydride (2.0-3.0 equivalents) is added portion-wise to the stirred solution.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.

-

Workup: The reaction is quenched by the slow addition of acetone to destroy excess NaBH₄. The solvent is then removed under reduced pressure.

-

Isolation: The residue is taken up in a minimal amount of water and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give crude this compound. Further purification can be achieved by vacuum distillation.

Workflow for NaBH₄ Reduction of DL-Alanine Ester

Sources

A Comprehensive Spectroscopic Analysis of DL-Alaninol: A Technical Guide for Researchers

Abstract

DL-Alaninol [CH₃CH(NH₂)CH₂OH], a chiral amino alcohol, serves as a fundamental building block in the synthesis of pharmaceuticals and chiral ligands for asymmetric catalysis.[1] Its structural simplicity belies a rich spectroscopic characterization profile that is crucial for its identification, purity assessment, and quality control in research and development settings. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Authored from the perspective of an application scientist, this document emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound is a racemic mixture of (R)- and (S)-alaninol. Its structure contains a primary amine, a primary alcohol, and a chiral center at the second carbon. These functional groups and its overall structure dictate its unique spectroscopic fingerprint.

The analytical workflow for characterizing a chemical entity like this compound is a multi-technique approach, ensuring orthogonal validation of the structure.

Caption: General Spectroscopic Workflow for this compound.

Below, we present the foundational structure with atom numbering used for subsequent NMR peak assignments.

Caption: Structure of Alaninol with Atom Numbering for NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The chemical shifts are heavily influenced by the electronegative oxygen and nitrogen atoms.

Table 1: ¹H NMR Data for this compound

| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

|---|---|---|---|---|

| -CH₃ (H³) | ~1.05 | Doublet (d) | 3H | ~6.3 Hz |

| -CH (H²) | ~3.00 | Multiplet (m) | 1H | - |

| -CH₂OH (H¹) | ~3.24, ~3.53 | Multiplet (m) | 2H | - |

| -NH₂, -OH | ~2.5 (Broad) | Singlet (br s) | 3H | N/A |

Note: Data synthesized from typical values for amino alcohols and available spectra.[2][3] Precise shifts can vary with solvent and concentration.

Expert Interpretation:

-

-CH₃ Protons (H³): The methyl protons appear as a doublet around 1.05 ppm. This splitting pattern (doublet) is a direct result of spin-spin coupling with the single adjacent methine proton (H²). The upfield shift is expected for a simple alkyl group.

-

-CH Proton (H²): This methine proton is coupled to three methyl protons and two methylene protons, resulting in a complex multiplet. Its downfield position (~3.00 ppm) relative to a standard alkane is caused by the deshielding effect of the adjacent electron-withdrawing amino group (-NH₂).

-

-CH₂OH Protons (H¹): The two methylene protons adjacent to the hydroxyl group are diastereotopic due to the neighboring chiral center (C²). This non-equivalence can lead to them appearing as a complex multiplet or two distinct multiplets between 3.24 and 3.53 ppm. The significant downfield shift is caused by the strong deshielding from the attached oxygen atom.

-

-NH₂ and -OH Protons: The protons on the nitrogen and oxygen atoms are labile and readily exchange with each other and with trace amounts of water in the solvent. This rapid exchange averages their signal, typically resulting in a single broad peak. Its integration value of 3H confirms the presence of all three labile protons. The position and broadness of this peak are highly dependent on solvent, temperature, and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is simpler, showing one signal for each unique carbon atom.

Table 2: ¹³C NMR Data for this compound

| Assigned Carbon | Chemical Shift (δ) ppm |

|---|---|

| -CH₃ (C³) | ~17.5 |

| -CH(NH₂) (C²) | ~53.0 |

| -CH₂OH (C¹) | ~67.0 |

Note: Data referenced from available spectra for Alaninol enantiomers, which are identical for the racemate.[2]

Expert Interpretation:

-

-CH₃ Carbon (C³): This carbon appears at the most upfield position (~17.5 ppm), which is characteristic of a standard sp³-hybridized alkyl carbon.

-

-CH(NH₂) Carbon (C²): The chiral carbon is significantly shifted downfield (~53.0 ppm) due to the direct attachment of the electronegative nitrogen atom.

-

-CH₂OH Carbon (C¹): This carbon experiences the strongest deshielding effect and appears furthest downfield (~67.0 ppm) because it is directly bonded to the highly electronegative oxygen atom.

Protocol 2.1: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Causality: D₂O is useful as it will exchange with the -OH and -NH₂ protons, causing their signals to disappear from the ¹H NMR spectrum, which can confirm their assignment. CDCl₃ will show all protons.

-

-

Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS) for organic solvents or a water-soluble standard like DSS for D₂O, to calibrate the chemical shift scale to 0.00 ppm.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires significantly more scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is dominated by features of its amine and alcohol groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H and N-H Stretch | Alcohol & Amine |

| 2980-2850 | C-H Stretch | Alkyl |

| ~1600 | N-H Bend (Scissoring) | Primary Amine |

| ~1460 | C-H Bend | Alkyl |

| ~1050 | C-O Stretch | Primary Alcohol |

Note: Data synthesized from representative spectra of amino alcohols.[4][5]

Expert Interpretation:

-

O-H and N-H Stretching Region (3600-3200 cm⁻¹): This is the most prominent feature of the spectrum. The O-H and N-H stretching vibrations overlap to form a very broad and intense absorption band. The broadening is a definitive indicator of strong intermolecular hydrogen bonding, a key physical property of this compound.

-

C-H Stretching Region (2980-2850 cm⁻¹): These sharp peaks correspond to the symmetric and asymmetric stretching of the sp³ C-H bonds in the methyl and methylene groups.

-

N-H Bending (~1600 cm⁻¹): The scissoring vibration of the primary amine group (-NH₂) typically appears in this region, confirming its presence.

-

C-O Stretching (~1050 cm⁻¹): A strong, distinct peak in this region is characteristic of the C-O single bond stretch of a primary alcohol, providing clear evidence for this functional group.

Protocol 3.1: FTIR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, allowing it to be digitally subtracted from the sample spectrum to yield a pure spectrum of the analyte.

-

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For a small molecule like this compound, Electron Ionization (EI) is a common technique.

Molecular Weight: 75.11 g/mol [6]

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion |

|---|---|

| 75 | [M]⁺, Molecular Ion |

| 44 | [CH₂(NH₂)]⁺ or [CH(CH₃)]⁺ fragment |

| 30 | [CH₂=NH₂]⁺ |

Expert Interpretation: The molecular ion peak ([M]⁺) at m/z = 75 would confirm the molecular weight. However, for primary alcohols and amines, this peak can be weak or absent. The most significant fragmentation pathway for amino alcohols is alpha-cleavage—the breaking of a C-C bond adjacent to the heteroatom.

-

Alpha-Cleavage: Cleavage of the bond between C¹ and C² is unlikely as it would generate an unstable primary carbocation. The most favorable alpha-cleavage occurs at the C²-C³ bond, adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium ion.

-

Major Fragment (m/z = 30): The base peak (most intense peak) in the spectrum is expected to be at m/z = 30. This corresponds to the [CH₂=NH₂]⁺ ion, formed by the loss of the -CH(CH₃)OH radical from the molecular ion. This is a classic fragmentation pattern for primary amines.

-

Fragment (m/z = 44): A peak at m/z = 44 is also highly probable, resulting from the cleavage of the C1-C2 bond with loss of the hydroxymethyl radical. This generates the [CH₃CHNH₂]⁺ ion.

Caption: Proposed Electron Ionization Fragmentation Pathways.

Protocol 4.1: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane (~1 mg/mL).

-

Instrument Setup (GC):

-

Inject a small volume (e.g., 1 µL) of the sample into the Gas Chromatograph (GC).

-

The GC separates the sample components based on their boiling point and interaction with the column's stationary phase. For a pure sample, a single peak is expected.

-

Causality: The GC serves as an inlet that introduces a pure, vaporized sample into the mass spectrometer, making it ideal for analyzing volatile liquids like this compound. Boiling point: 173-176 °C.

-

-

Instrument Setup (MS):

-

The eluent from the GC enters the ion source of the Mass Spectrometer, typically an Electron Ionization (EI) source.

-

Set the electron energy to 70 eV, the standard for generating reproducible fragmentation patterns.

-

-

Data Acquisition: As the sample peak elutes from the GC column, the MS will scan a defined mass range (e.g., m/z 15-200) repeatedly to generate a mass spectrum.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of this compound. Identify the molecular ion (if present) and major fragment ions. Compare the obtained spectrum to library databases (e.g., NIST, Wiley) for confirmation.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive picture of its molecular structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy provides unambiguous evidence for the key hydroxyl and primary amine functional groups and the presence of extensive hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by alpha-cleavage, characteristic of amino alcohols. Together, these techniques form a robust analytical package for the unequivocal identification and quality assessment of this compound in any research or industrial setting.

References

-

PubChem. L-Alaninol. National Institutes of Health. Available from: [Link]

-

NIST Chemistry WebBook. DL-Alanine, N-DL-alanyl-. National Institute of Standards and Technology. Available from: [Link]

-

NIST Chemistry WebBook. DL-Alanine, N-DL-alanyl-. National Institute of Standards and Technology. Available from: [Link]

-

NIST Chemistry WebBook. DL-Alanine, N-DL-alanyl-. National Institute of Standards and Technology. Available from: [Link]

-

NIST Chemistry WebBook. DL-Alanine, N-DL-alanyl-. National Institute of Standards and Technology. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

NIST Chemistry WebBook. DL-Alanine, N-methyl-N-(2-ethylhexyloxycarbonyl)-, decyl ester. National Institute of Standards and Technology. Available from: [Link]

-

SpectraBase. dl-Alanine. Available from: [Link]

-

NIST Chemistry WebBook. D-Alanine. National Institute of Standards and Technology. Available from: [Link]

-

Wikipedia. Alaninol. Available from: [Link]

-

Chemsrc. This compound. Available from: [Link]

-

ResearchGate. FT-IR spectra of alanine and its metal complexes. Available from: [Link]

-

PubChem. DL-alanine. National Institutes of Health. Available from: [Link]

-

MDPI. Structural and Functional Analysis of Porcine CR1-like Proteins in C4b-Mediated Immune Responses. Available from: [Link]

-

DMSO. Electroacupuncture Alleviates Oxidative Stress and Cuproptosis in Meta. Available from: [Link]

Sources

- 1. Alaninol - Wikipedia [en.wikipedia.org]

- 2. L-Alaninol(2749-11-3) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(6168-72-5) 1H NMR [m.chemicalbook.com]

- 4. This compound(6168-72-5) IR Spectrum [m.chemicalbook.com]

- 5. L-Alaninol | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility of DL-Alaninol in Common Organic Solvents

Abstract

DL-Alaninol, a chiral amino alcohol, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and chiral ligands. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, addressing both the theoretical underpinnings and practical considerations for researchers, scientists, and drug development professionals. While quantitative solubility data for this compound is not extensively available in published literature, this guide synthesizes existing qualitative information, presents a theoretical framework for predicting solubility behavior, and provides detailed experimental protocols for determining precise solubility data. Furthermore, comparative solubility data for the closely related amino acid, L-alanine, is included to offer valuable insights.

Introduction to this compound

This compound, with the chemical formula CH₃CH(NH₂)CH₂OH, is the racemic mixture of the enantiomers D-Alaninol and L-Alaninol.[1] It is structurally derived from the amino acid alanine by the reduction of the carboxylic acid group to a primary alcohol.[1] This bifunctional nature, possessing both a primary amine and a primary alcohol, imparts unique chemical properties and makes it a valuable chiral precursor in asymmetric synthesis.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO | [2] |

| Molecular Weight | 75.11 g/mol | [2] |

| Appearance | Colorless to light yellow viscous liquid | [3] |

| Melting Point | 8 °C | [3] |

| Boiling Point | 173-176 °C | [2] |

| Density | 0.943 g/mL at 25 °C | [3] |

| LogP | -1.0 (at 20°C and pH 10.5) | [3] |

The presence of both a hydrogen-bond-donating and -accepting amine group, along with a hydrogen-bond-donating and -accepting hydroxyl group, indicates a high potential for interaction with polar solvents. The low LogP value further confirms its hydrophilic character.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Several key factors influence the solubility of this compound:

-

Polarity: this compound is a highly polar molecule due to the presence of the amine (-NH₂) and hydroxyl (-OH) functional groups. Therefore, it is expected to be more soluble in polar solvents that can engage in similar intermolecular interactions.

-

Hydrogen Bonding: The amine and hydroxyl groups of this compound are capable of both donating and accepting hydrogen bonds. Solvents that are also capable of hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating this compound. Aprotic polar solvents (like acetone or ethyl acetate) can act as hydrogen bond acceptors and will also contribute to solubility, though perhaps to a lesser extent than protic solvents.

-

Solvent-Solute Interactions: The primary interactions governing the dissolution of this compound are dipole-dipole interactions and hydrogen bonding. The strength of these interactions with the solvent molecules relative to the self-association of this compound molecules in its liquid state will dictate the extent of solubility.

The following diagram illustrates the key molecular interactions involved in the dissolution of this compound.

Caption: Intermolecular forces governing the dissolution of this compound.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Type | Qualitative Solubility | Reference(s) |

| Water | Polar Protic | Soluble / Completely Miscible | [3][4] |

| Methanol | Polar Protic | Slightly Soluble | [3][4] |

| Ethanol | Polar Protic | Soluble | [5][6] |

| Ether | Polar Aprotic | Soluble | [5] |

| Chloroform | Nonpolar | Slightly Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble | |

| Acetone | Polar Aprotic | Expected to be soluble | |

| Ethyl Acetate | Polar Aprotic | Expected to be soluble | |

| Toluene | Nonpolar | Expected to have low solubility |

Note: "Expected to be soluble/have low solubility" are predictions based on the principles of "like dissolves like" and the physicochemical properties of this compound and the respective solvents.

Comparative Solubility Data: L-Alanine

To provide a quantitative reference for researchers, the following table presents the experimentally determined solubility of the structurally related amino acid, L-alanine, in various organic solvents at different temperatures. It is crucial to note that while L-alanine shares a similar carbon backbone, the presence of a carboxylic acid group instead of an alcohol group will significantly influence its solubility profile. Nevertheless, this data can offer valuable insights into the general trends of solubility for small, polar, bifunctional molecules in organic solvents.

Table 2: Molar Fraction Solubility (x10³) of L-Alanine in Common Organic Solvents

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Ethyl Acetate | Acetone |

| 283.15 | 0.23 | 0.20 | 0.20 | 0.17 | 0.25 | 0.05 | 0.02 |

| 293.15 | 0.28 | 0.24 | 0.24 | 0.20 | 0.29 | 0.06 | 0.03 |

| 303.15 | 0.34 | 0.29 | 0.28 | 0.24 | 0.34 | 0.08 | 0.04 |

| 313.15 | 0.41 | 0.35 | 0.33 | 0.28 | 0.40 | 0.10 | 0.05 |

| 323.15 | 0.49 | 0.42 | 0.39 | 0.33 | 0.47 | 0.12 | 0.06 |

| Data adapted from An, M., et al. (2020).[7] |

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The isothermal equilibrium method is a robust and widely accepted technique. This section outlines the general protocol for both gravimetric and spectroscopic determination of this compound solubility.

Isothermal Equilibrium Method Workflow

The fundamental principle of this method is to create a saturated solution of this compound in the solvent of interest at a constant temperature and then determine the concentration of the solute in the solution.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. L-Alaninol CAS#: 2749-11-3 [m.chemicalbook.com]

- 4. 2-Propanol, 1-amino- (CAS 78-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-AMINO-1-BUTANOL | 96-20-8 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to DL-Alaninol for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of DL-Alaninol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Moving beyond a simple data sheet, this document elucidates the core chemical principles, practical applications, and critical safety protocols associated with this versatile amino alcohol. The structure of this guide is designed to logically flow from fundamental properties to complex applications, empowering researchers to leverage this compound effectively and safely in their work.

Core Identity and Physicochemical Profile of this compound

This compound, systematically named (±)-2-Amino-1-propanol, is a racemic mixture of the D- and L-enantiomers of alaninol.[1][2] Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a highly valuable intermediate in the synthesis of more complex molecules.[3] The presence of a chiral center is fundamental to its utility, particularly in the development of stereospecific pharmaceuticals.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6168-72-5[1] |

| Molecular Formula | C₃H₉NO[1] |

| Molecular Weight | 75.11 g/mol [1] |

| Linear Formula | CH₃CH(NH₂)CH₂OH[2] |

| Appearance | Colorless to pale yellow liquid[5][6] |

| Boiling Point | 173-176 °C[6][7] |

| Density | 0.943 g/mL at 25 °C[7][8] |

| Flash Point | 84 °C (183.2 °F) - closed cup[2] |

| Solubility | Very soluble in water[5] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the reduction of the amino acid DL-alanine or its corresponding esters. This transformation targets the carboxylic acid or ester functional group, reducing it to a primary alcohol while preserving the amine group and the stereocenter. Metal hydrides are effective reagents for this purpose.[9]

Experimental Protocol: Reduction of DL-Alanine Ester with Sodium Borohydride

This protocol describes a representative lab-scale synthesis of this compound. The choice of an ester derivative of alanine is strategic, as esters are generally more reactive towards hydride reagents than the parent carboxylic acid.

Step 1: Esterification of DL-Alanine (Not Detailed) Begin with commercially available DL-Alanine methyl or ethyl ester hydrochloride. This protects the amine as a salt and provides the more reactive ester functionality.

Step 2: Reduction Reaction

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve the DL-Alanine ester hydrochloride in a suitable solvent like tetrahydrofuran (THF).

-

Cool the stirred solution to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction upon addition of the reducing agent.

-

Slowly add a solution of iodine (I₂) in THF dropwise over a period of one hour.[9]

-

Subsequently, add sodium borohydride (NaBH₄) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.[9] The stoichiometry must be carefully calculated; typically, an excess of the hydride reagent is used to ensure complete conversion.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for approximately 4 hours to drive the reaction to completion.[9]

Step 3: Work-up and Purification

-

Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of methanol to destroy any excess sodium borohydride.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Treat the resulting residue with an aqueous solution of potassium hydroxide (KOH) and reflux for 3 hours to hydrolyze any borate complexes and liberate the free amino alcohol.[9]

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[9]

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude this compound can then be purified by vacuum distillation to yield a clear, viscous liquid.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via reduction.

Applications in Drug Development and Chiral Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from its identity as a chiral building block, allowing for the construction of enantiomerically pure active pharmaceutical ingredients (APIs).[4][]

-

Antibacterials: It is a key intermediate in the synthesis of the quinolone antibacterial drug levofloxacin.[9]

-

Antivirals: The L-enantiomer, L-Alaninol, is used in the preparation of Cabotegravir, an HIV-1 integrase inhibitor.[11]

-

Oncology: L-Alaninol is also a precursor for Encorafenib, a kinase inhibitor for treating specific types of melanoma.[11]

-

Asymmetric Synthesis: Beyond direct incorporation into APIs, derivatives of alaninol are used as chiral auxiliaries and ligands to control the stereochemistry of chemical reactions.[4]

Caption: Key application pathways for this compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. It is a combustible liquid and causes severe skin burns and eye damage.[6][12]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2][6] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.[12]

-

Respiratory Protection: If exposure limits are likely to be exceeded, a full-face respirator with an appropriate filter is necessary.[13]

Storage and Incompatibilities

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] It should be stored away from incompatible materials.

-

Incompatible Materials: this compound is a chemical base and can react exothermically with acids. It may also be incompatible with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[5]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical research. A thorough understanding of its properties, synthesis, and handling requirements is paramount for any scientist working with this compound. By adhering to rigorous safety protocols and leveraging its unique chemical functionalities, researchers can continue to unlock new possibilities in drug discovery and asymmetric synthesis.

References

-

Ottokemi. This compound, 98% 6168-72-5 India. [Link]

-

Carl ROTH. Safety Data Sheet: L-Alaninol. [Link]

-

Chemsrc. This compound | CAS#:6168-72-5. [Link]

-

Joinband Biotech. What are the uses of L-alcohol?. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. DL -Alaninol 98 6168-72-5 [sigmaaldrich.com]

- 3. What are the uses of L-alcohol?-Hunan Joinband Biotech Co., Ltd. [en.joinbandbio.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 6168-72-5 [chemicalbook.com]

- 6. This compound, 98% 6168-72-5 India [ottokemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Page loading... [guidechem.com]

- 11. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. echemi.com [echemi.com]

- 14. L-Alaninol - Safety Data Sheet [chemicalbook.com]